1-Ethoxy-3-isothiocyanato-propane

Description

Contextualization within the Isothiocyanate Class of Organic Compounds

1-Ethoxy-3-isothiocyanato-propane belongs to the isothiocyanate family of organic compounds, which are characterized by the functional group -N=C=S. thieme-connect.com This functional group consists of a nitrogen atom double-bonded to a carbon atom, which is in turn double-bonded to a sulfur atom. Isothiocyanates are isomers of thiocyanates, which feature the R-S-C≡N functional group. thieme-connect.com

The isothiocyanate group is highly reactive, a characteristic that underpins the diverse biological activities of these compounds. researchgate.net They are known for their electrophilic nature, which allows them to react with various nucleophiles in biological systems, including the sulfhydryl groups of amino acids like cysteine in proteins. researchgate.net This reactivity is a key factor in their mechanisms of action in both medicinal and agrochemical contexts.

Many isothiocyanates are naturally occurring, famously found in cruciferous vegetables such as broccoli, cabbage, and mustard. chemrxiv.org In these plants, they exist as stable precursors called glucosinolates. chemrxiv.org When the plant tissue is damaged, for instance by chewing, the enzyme myrosinase is released and hydrolyzes the glucosinolates into isothiocyanates, which are often responsible for the characteristic pungent flavor of these vegetables. chemrxiv.org

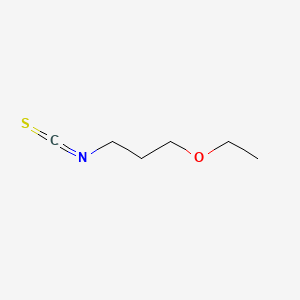

This compound, with the chemical formula C₆H₁₁NOS, is a synthetic isothiocyanate. Its structure features a propane (B168953) backbone with an ethoxy group (-OCH₂CH₃) at one end and the isothiocyanate group at the other. The presence of the ethoxy group, an ether linkage, can influence the compound's polarity, solubility, and metabolic stability, potentially distinguishing its biological profile from naturally occurring, often more volatile, isothiocyanates. fiveable.me

Significance of Isothiocyanate Chemistry in Medicinal and Agrochemical Sciences

The chemical reactivity of the isothiocyanate group has made this class of compounds a focal point in both medicinal and agrochemical research.

In the realm of medicinal science , isothiocyanates have been extensively studied for their potential health benefits, particularly in cancer chemoprevention. nih.gov Compounds like sulforaphane (B1684495) from broccoli and phenethyl isothiocyanate (PEITC) from watercress have demonstrated the ability to induce phase II detoxification enzymes, which help to neutralize and excrete carcinogens. nih.gov They can also promote apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that supply tumors). nih.govfrontiersin.org Furthermore, research has pointed to their anti-inflammatory, antioxidant, and neuroprotective properties. researchgate.netnih.gov

In agrochemical sciences , isothiocyanates have shown promise as natural pesticides. nih.gov Their pungent nature and reactivity make them effective against a range of soil-borne pathogens, including fungi and nematodes. nih.gov The use of isothiocyanates as biofumigants is an area of active research, offering a potentially more environmentally friendly alternative to synthetic pesticides. For instance, allyl isothiocyanate, the compound responsible for the sharp taste of mustard and wasabi, is a known soil fumigant.

Rationale for Dedicated Academic Inquiry into this compound

While extensive research has been conducted on naturally occurring isothiocyanates, the dedicated academic inquiry into synthetic analogues like this compound is driven by several key factors:

Structural Novelty and Modified Properties: The introduction of an ethoxy group onto the propane backbone represents a structural modification that can significantly alter the compound's physicochemical properties. The ether linkage can impact its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. fiveable.me This modification could potentially lead to enhanced bioavailability or targeted delivery compared to its natural counterparts.

Exploring Structure-Activity Relationships: By synthesizing and studying novel isothiocyanates like this compound, researchers can systematically investigate structure-activity relationships. Understanding how the presence and position of the ethoxy group influence biological activity can provide valuable insights for the rational design of more potent and selective therapeutic or agrochemical agents.

Potential for Unique Biological Activity: The unique combination of the isothiocyanate functional group and the ethoxy moiety may result in novel biological activities. It is plausible that this compound could interact with biological targets in a manner distinct from well-studied isothiocyanates, potentially leading to new therapeutic applications or a different spectrum of pesticidal activity.

Synthetic Accessibility and Scalability: The synthesis of this compound can be achieved through established chemical methods, often starting from the corresponding primary amine (3-ethoxypropan-1-amine). thieme-connect.comorganic-chemistry.org This allows for the production of the pure compound in quantities sufficient for detailed biological evaluation, overcoming the limitations associated with the extraction and purification of natural products.

The following tables provide data on the biological activities of two well-researched isothiocyanates, Sulforaphane and Phenethyl isothiocyanate (PEITC), which serve as a benchmark for the potential efficacy of novel analogues like this compound.

Table 1: Anticancer Activity of Selected Isothiocyanates

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Sulforaphane | HeLa (Cervical Cancer) | ~20 | aacrjournals.org |

| Sulforaphane | SKOV-3 (Ovarian Cancer) | 40 | nih.gov |

| Phenethyl isothiocyanate (PEITC) | PC-3 (Prostate Cancer) | Varies | nih.gov |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Selected Isothiocyanates

| Compound | Microorganism | MIC (mmol/L) | Reference |

| Phenethyl isothiocyanate (PEITC) | Staphylococcus aureus | 1 | mdpi.com |

| Phenethyl isothiocyanate (PEITC) | Gibberella zeae | EC₅₀ = 13.92 µg/mL | nih.gov |

| Allyl isothiocyanate | C. perfringens KCTC 3269 | 6.67 mg/mL | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. EC₅₀ (Half maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3-isothiocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c1-2-8-5-3-4-7-6-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVDIGVFWQSKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241133 | |

| Record name | 3-Ethoxypropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94231-77-3 | |

| Record name | 1-Ethoxy-3-isothiocyanatopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94231-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxypropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094231773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxypropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypropyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethoxypropyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3SG3N2FU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations Involving 1 Ethoxy 3 Isothiocyanato Propane

Precursor Synthesis Strategies for Propyl Ether Scaffolds

The primary precursor for the synthesis of 1-ethoxy-3-isothiocyanato-propane is 3-ethoxypropan-1-amine. A common industrial synthesis strategy for this propyl ether scaffold involves a two-step process starting from acrylonitrile (B1666552) and ethanol (B145695). google.comgoogle.com

First, a Michael addition of ethanol to acrylonitrile is carried out in the presence of a basic catalyst (Catalyst A) to produce 3-ethoxypropionitrile (B165598). google.comgoogle.com Subsequently, the nitrile group of 3-ethoxypropionitrile is reduced to a primary amine through catalytic hydrogenation. This reduction is performed using hydrogen gas in the presence of a second catalyst (Catalyst B) and an inhibitor to yield the final product, 3-ethoxypropan-1-amine. google.comgoogle.com

This method is efficient, with the synthesis of 3-ethoxypropionitrile achieving high selectivity, and the subsequent hydrogenation also proceeding with good yield. google.com

Table 1: Synthesis of 3-Ethoxypropan-1-amine

| Step | Reactants | Catalyst | Product |

| 1. Cyanoethylation | Acrylonitrile, Ethanol | Catalyst A (e.g., Sodium ethoxide) | 3-Ethoxypropionitrile |

| 2. Hydrogenation | 3-Ethoxypropionitrile, Hydrogen | Catalyst B (e.g., Raney nickel) | 3-Ethoxypropan-1-amine |

This table summarizes the two-main step synthesis of the precursor 3-ethoxypropan-1-amine.

Isothiocyanate Group Introduction Techniques

Once the precursor, 3-ethoxypropan-1-amine, is obtained, the isothiocyanate group can be introduced through several established methods. These methods primarily involve the reaction of the primary amine with a thiocarbonyl source.

Thiocarbonylation Reactions

A classic method for synthesizing isothiocyanates is the reaction of a primary amine with thiophosgene (B130339) (CSCl₂) in the presence of a base. chemicalbook.com This reaction is highly effective but involves the use of the highly toxic thiophosgene. Alternative, less hazardous thiocarbonylating agents, such as phenyl chlorothionoformate, have also been developed. fishersci.finist.gov

Reactions with Carbon Disulfide and Related Reagents

The most common and generally safer method for preparing isothiocyanates involves the reaction of a primary amine with carbon disulfide (CS₂). chemicalbook.comfishersci.fi This reaction proceeds via the formation of a dithiocarbamate (B8719985) salt intermediate, which is then decomposed to the isothiocyanate using a desulfurizing agent. chemicalbook.comchemeo.com

The initial reaction of 3-ethoxypropan-1-amine with carbon disulfide in the presence of a base like triethylamine (B128534) or aqueous ammonia (B1221849) would form the corresponding dithiocarbamate salt. fishersci.figoogleapis.com This intermediate can then be treated with a variety of reagents to induce the elimination of hydrogen sulfide (B99878) and form this compound. chemicalbook.comfishersci.fi

Table 2: Selected Reagents for Dithiocarbamate Decomposition

| Reagent | Category | Reference |

| Lead nitrate | Heavy Metal Salt | chemicalbook.com |

| Ethyl chloroformate | Chloroformate | chemicalbook.com |

| Hydrogen peroxide | Oxidizing Agent | chemicalbook.com |

| Triphosgene | Phosgene Derivative | chemicalbook.com |

| Iodine | Halogen | chemicalbook.com |

| Tosyl chloride | Sulfonyl Chloride | fishersci.fi |

| Sodium persulfate | Oxidizing Agent | chemeo.com |

| Carbon tetrabromide | Halocarbon | chemeo.com |

This table presents a selection of reagents used for the conversion of dithiocarbamate salts to isothiocyanates.

Cyclization and Rearrangement Pathways Leading to Isothiocyanates

While less direct for the synthesis of a simple aliphatic isothiocyanate like this compound, various cyclization and rearrangement reactions can also lead to the formation of the isothiocyanate group. ncert.nic.inyoutube.com For instance, certain heterocyclic compounds can undergo ring-opening or rearrangement reactions to yield isothiocyanates. Additionally, tandem reactions, such as the Staudinger/aza-Wittig reaction, can be employed to convert azides into isothiocyanates. chemicalbook.com Asymmetric Michael/cyclization cascade reactions involving 3-isothiocyanato oxindoles have also been reported, showcasing the role of the isothiocyanate moiety in complex cyclizations. acs.org

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and sustainability. Several catalytic approaches have been developed for the synthesis of isothiocyanates from various precursors.

For the conversion of isocyanides to isothiocyanates, elemental sulfur can be used in the presence of catalytic amounts of amine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). mnstate.edu Metal catalysts, including those based on molybdenum and rhodium, have also been shown to effectively catalyze the synthesis of isothiocyanates. libretexts.org Furthermore, photocatalytic methods have emerged, allowing for the reaction of amines with carbon disulfide under mild, visible-light conditions to produce isothiocyanates. scientificlabs.co.uk These catalytic systems could potentially be applied to the synthesis of this compound from 3-ethoxypropan-1-amine or a corresponding isocyanide.

Derivatization Reactions of the Isothiocyanate Moiety

The isothiocyanate group is a versatile functional group that readily reacts with a variety of nucleophiles. This reactivity allows for the derivatization of this compound into a range of other compounds.

A primary application of this reactivity is in derivatization for analytical purposes, such as HPLC analysis. google.com Common derivatization reactions include:

Reaction with amines: Isothiocyanates react with primary or secondary amines to form substituted thioureas. google.com

Reaction with alcohols: In the presence of a suitable catalyst, isothiocyanates react with alcohols to yield thiocarbamates.

Reaction with thiols: The reaction with thiols leads to the formation of dithiocarbamate adducts. google.com

These reactions are fundamental to the use of isothiocyanates as intermediates in the synthesis of more complex molecules, including various heterocyclic compounds. youtube.com

Table 3: Derivatization Reactions of this compound

| Nucleophile | Product Class | General Reaction |

| Primary/Secondary Amine (R₂NH) | Substituted Thiourea (B124793) | R-NCS + R'₂NH → R-NH-C(=S)-NR'₂ |

| Alcohol (R'OH) | Thiocarbamate | R-NCS + R'OH → R-NH-C(=S)-OR' |

| Thiol (R'SH) | Dithiocarbamate | R-NCS + R'SH → R-NH-C(=S)-SR' |

This table illustrates the primary derivatization reactions of the isothiocyanate group, where R is the 3-ethoxypropyl group.

Nucleophilic Additions to the Isothiocyanate Group

The primary mode of reaction for isothiocyanates involves the nucleophilic attack on the central carbon atom of the -N=C=S group. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. A variety of nucleophiles can participate in this addition, leading to a diverse range of derivatives.

For this compound, reactions with primary or secondary amines would be expected to yield the corresponding thiourea derivatives. The general transformation is depicted below, where R1 and R2 represent hydrogen or alkyl/aryl groups.

Table 1: Expected Products from Nucleophilic Addition of Amines

| Nucleophile (Amine) | Expected Product Class |

| Primary Amine (R-NH2) | N,N'-disubstituted thiourea |

| Secondary Amine (R2NH) | N,N,N'-trisubstituted thiourea |

Similarly, reaction with alcohols in the presence of a suitable catalyst would likely produce thiocarbamates. The nucleophilic oxygen of the alcohol would attack the isothiocyanate carbon.

Cycloaddition Reactions Leading to Heterocyclic Systems

Isothiocyanates are known to participate in cycloaddition reactions, serving as a two-atom component in the formation of heterocyclic rings. These reactions are valuable for the synthesis of various sulfur and nitrogen-containing heterocycles. For instance, [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides could potentially lead to five-membered heterocyclic systems.

While specific examples involving this compound are not available, the general reactivity pattern of isothiocyanates suggests that it could react with dienes in a Diels-Alder type reaction, although this is less common for isothiocyanates compared to other dienophiles.

Other Functional Group Transformations of the Propane (B168953) Chain

The propane chain of this compound is generally unreactive. The ether linkage is stable under most conditions that would be used to modify the isothiocyanate group. However, under harsh acidic conditions, cleavage of the ether bond could potentially occur. Radical halogenation could introduce functionality onto the propane backbone, but this would likely be unselective and could also affect the isothiocyanate group.

Without specific literature precedence, any discussion on the functional group transformations of the propane chain in this particular molecule remains speculative.

Advanced Research on Derivatives and Structural Analogues of 1 Ethoxy 3 Isothiocyanato Propane

Design and Synthesis of Novel Ethoxy-Propyl Isothiocyanate Analogues

One common synthetic route to isothiocyanates involves the reaction of a primary amine with carbon disulfide, followed by treatment with a desulfurizing agent. For instance, the synthesis of 4-(2-isothiocyanatoethyl)morpholine was achieved through a base-catalyzed reaction of 4-(2-aminoethyl)morpholine (B49859) with carbon disulfide, followed by desulfurization with copper(II) sulfate. nih.gov A similar approach can be envisioned for the synthesis of 1-ethoxy-3-isothiocyanato-propane analogues, starting from the corresponding primary amines.

Another versatile method for the synthesis of isothiocyanates is the reaction of primary amines with thiophosgene (B130339). This method allows for the direct conversion of the amino group to the isothiocyanate group. Furthermore, isothiocyanates can be prepared from the corresponding isocyanates by reaction with phosphorus pentasulfide.

The design of novel analogues may also involve the incorporation of heterocyclic rings or other pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. For example, the reaction of hydrazides with phenylisothiocyanate has been used to generate cinnamoyl-thiosemicarbazide derivatives, which can then be cyclized to form 1,2,4-triazole-containing hybrid molecules. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For isothiocyanate derivatives, SAR studies have provided valuable insights into the features that contribute to their potency and selectivity.

Key aspects of SAR for isothiocyanates include:

The Isothiocyanate Group: The -N=C=S group is widely recognized as the essential pharmacophore for the biological effects of these compounds. researchgate.net

The Alkyl Chain: The length and branching of the alkyl chain connecting the isothiocyanate group to other parts of the molecule can significantly impact activity. For instance, in a study of phenoxypropanolamine derivatives, variations in the chain length between two aromatic rings influenced the compounds' binding affinities and functional activities. nih.gov

Substituents: The presence, nature, and position of substituents on the molecule can dramatically alter its biological profile. For example, in a series of benzofuran (B130515) derivatives, the presence of a halogen atom attached to alkyl or acetyl chains did not diminish cytotoxic activity. mdpi.com In another study, the introduction of an N-phenethyl carboxamide group significantly enhanced the antiproliferative activity of certain compounds. mdpi.com

A target-based SAR approach, often supported by computational methods, has been successfully employed to develop potent and selective inhibitors of specific enzymes. nih.gov For example, SAR studies of isothiocyanate-containing compounds have led to the identification of potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammation and pain. nih.gov

| Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|

| Variation of alkyl chain length | Alters binding affinities and functional activities | nih.gov |

| Introduction of halogen substituents | Can maintain or enhance cytotoxic activity | mdpi.com |

| Addition of N-phenethyl carboxamide | Significantly enhances antiproliferative activity | mdpi.com |

| Incorporation of a 1,2,4-triazole (B32235) moiety | Can lead to antioxidant and anti-inflammatory activities | mdpi.com |

Comparative Analysis with Natural and Semisynthetic Isothiocyanates

Both natural and synthetic isothiocyanates have demonstrated a range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov Natural isothiocyanates, such as sulforaphane (B1684495) from broccoli and phenethyl isothiocyanate from watercress, are derived from the enzymatic hydrolysis of glucosinolates present in cruciferous vegetables. researchgate.netbohrium.com

Comparative studies have shown that synthetic isothiocyanates can exhibit comparable or even superior activity to their natural counterparts. In one study, newly synthesized isothiocyanate compounds were found to be more active against microbial pathogens than the reference natural isothiocyanates. nih.gov Similarly, a library of novel phosphonate (B1237965) analogues of sulforaphane exhibited high antiproliferative activity, in some cases exceeding that of naturally occurring benzyl (B1604629) isothiocyanate and sulforaphane. researchgate.net

However, it is important to note that the anticancer potential of isothiocyanates can depend on the specific compound, its concentration, and the type of cancer being targeted. bohrium.com While both dietary and synthetic isothiocyanates have shown the ability to suppress the migratory and invasive potential of cancer cells, induce apoptosis, and inhibit colony formation, the potency can vary significantly between different compounds. nih.gov

| Isothiocyanate Type | Key Characteristics | Examples | Reference |

|---|---|---|---|

| Natural | Derived from glucosinolates in cruciferous vegetables. | Sulforaphane, Benzyl isothiocyanate, Phenethyl isothiocyanate | researchgate.netbohrium.com |

| Synthetic | Chemically synthesized, allowing for structural modifications to enhance activity. | This compound, Phosphonate analogues of sulforaphane | researchgate.netnih.gov |

| Semisynthetic | This category is less commonly referenced in the provided search results but would involve chemical modification of a naturally occurring isothiocyanate. |

Development of Hybrid Molecules Incorporating the this compound Moiety

The development of hybrid molecules, which combine two or more pharmacophores into a single entity, is a promising strategy in drug design. mdpi.comnih.gov This approach aims to create multifunctional molecules with enhanced efficacy, improved pharmacokinetic profiles, and the ability to interact with multiple biological targets. mdpi.com

The isothiocyanate moiety, including structures related to this compound, is an attractive component for the design of hybrid molecules due to its well-established biological activities. The synthesis of such hybrids often involves the condensation of a molecule containing the isothiocyanate group with another pharmacologically active scaffold.

For example, thiosemicarbazones, which can be synthesized from isothiocyanates, are versatile precursors for the creation of various heterocyclic compounds. nih.gov These hybrid molecules can be designed to target specific enzymes or cellular pathways. For instance, the incorporation of a morpholine (B109124) ring into drug molecules has been shown to enhance potency by improving interactions with target proteins or by modulating pharmacokinetic properties. nih.gov

The synthesis of hybrid molecules can be achieved through various chemical reactions. One approach involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which can then be cyclized to generate hybrid molecules containing a triazole ring. mdpi.com This strategy allows for the combination of the isothiocyanate pharmacophore with other functional groups, leading to novel compounds with potentially enhanced biological activities.

Mechanistic Investigations of 1 Ethoxy 3 Isothiocyanato Propane S Biological Activities

Elucidation of Cellular and Molecular Targets

No studies detailing the specific interactions of 1-Ethoxy-3-isothiocyanato-propane with proteins or its modulatory effects on enzymes were found in the current scientific literature.

There is no available research on the interactions between this compound and nucleic acids.

Influence on Signal Transduction Pathways

Information regarding the influence of this compound on any signal transduction pathways is not present in the searched scientific literature.

Impact on Cellular Homeostasis and Stress Responses

No data was found concerning the ability of this compound to induce oxidative stress or modulate antioxidant defense systems.

There is no research available on the impact of this compound on endoplasmic reticulum stress pathways.

Effects on Cellular Processes

Cell Cycle Progression and Arrest Mechanisms

No data is currently available in the scientific literature regarding the effects of this compound on cell cycle progression or arrest mechanisms. Research on other isothiocyanates has shown the ability to induce cell cycle arrest at various checkpoints, such as G1/S or G2/M, which is a critical mechanism for inhibiting the proliferation of abnormal cells. These effects are typically mediated through the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). However, without specific studies on this compound, its impact on these processes remains unknown.

Apoptosis Induction Pathways

There is currently no scientific evidence to suggest that this compound induces apoptosis. Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many bioactive compounds, including some isothiocyanates, can trigger apoptosis through intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways. These pathways involve a cascade of signaling molecules, including caspases and members of the Bcl-2 family of proteins. The potential for this compound to activate these pathways has not been investigated.

Autophagy Modulation

The effect of this compound on autophagy is not documented in the current body of scientific research. Autophagy is a cellular recycling process that degrades and removes dysfunctional components to maintain cellular homeostasis. Its role in disease is complex, as it can be both a survival mechanism and a pathway to cell death. Some isothiocyanates have been shown to modulate autophagy, but whether this compound possesses similar capabilities is yet to be determined.

Biotransformation and Disposition of 1 Ethoxy 3 Isothiocyanato Propane

In Vivo Metabolic Fate in Biological Systems

Upon entering a biological system, isothiocyanates like 1-Ethoxy-3-isothiocyanato-propane are expected to undergo rapid biotransformation. The primary pathway for the metabolism of isothiocyanates is the mercapturic acid pathway. This process begins with the conjugation of the isothiocyanate group with the endogenous antioxidant glutathione (B108866), a reaction that can occur spontaneously but is significantly accelerated by enzymes. Following this initial step, the resulting conjugate is sequentially broken down to facilitate its elimination.

While direct studies on this compound are limited, research on other isothiocyanates demonstrates that their in vivo fate is characterized by rapid absorption and distribution, followed by extensive metabolism, primarily in the liver and kidneys. The resulting water-soluble metabolites are then efficiently cleared from the body.

Identification of Major Metabolites and Conjugates

The principal metabolites of isothiocyanates are dithiocarbamates, which are formed through the mercapturic acid pathway. For this compound, the expected metabolic cascade would lead to the formation of several key conjugates:

Glutathione (GSH) conjugate: The initial and primary conjugate formed.

Cysteinylglycine (B43971) conjugate: Formed by the enzymatic removal of the glutamate (B1630785) residue from the GSH conjugate.

Cysteine conjugate: Resulting from the cleavage of the glycine (B1666218) residue from the cysteinylglycine conjugate.

N-acetylcysteine (NAC) conjugate: The final mercapturic acid product, formed by the N-acetylation of the cysteine conjugate. This NAC conjugate is the primary form in which isothiocyanate metabolites are excreted in the urine.

Table 1: Expected Major Metabolites of this compound via the Mercapturic Acid Pathway

| Precursor Compound | Metabolite/Conjugate | Description |

| This compound | Glutathione Conjugate | Initial product of enzymatic conjugation. |

| Glutathione Conjugate | Cysteinylglycine Conjugate | Formed by the action of γ-glutamyl transpeptidase. |

| Cysteinylglycine Conjugate | Cysteine Conjugate | Formed by the action of dipeptidases. |

| Cysteine Conjugate | N-acetylcysteine (NAC) Conjugate | Final, highly water-soluble product for excretion. |

Enzymatic Pathways Involved in Biotransformation

The biotransformation of this compound is anticipated to be mediated by two major families of enzymes: Glutathione S-Transferases (GSTs) and Cytochrome P450 (CYP) monooxygenases.

Glutathione S-Transferases are a superfamily of enzymes that play a crucial role in the detoxification of a wide range of electrophilic compounds, including isothiocyanates. nih.gov These enzymes catalyze the nucleophilic attack of the sulfur atom of glutathione on the electrophilic carbon atom of the isothiocyanate group of this compound. This conjugation reaction is a critical step in the mercapturic acid pathway, rendering the compound more water-soluble and facilitating its subsequent metabolism and excretion. nih.gov

Different isoforms of GSTs exhibit varying efficiencies in catalyzing the conjugation of isothiocyanates. nih.gov For instance, studies on other isothiocyanates have shown that GSTP1-1 and GSTM1-1 are among the most efficient catalysts for this reaction. nih.gov A study on the structurally similar compound 1-isothiocyanato-3-(methylsulfinyl)-propane (IMSP) demonstrated that it could significantly increase intestinal GST activity in rats at high doses, suggesting a direct interaction with this pathway. nih.gov

The Cytochrome P450 superfamily of enzymes are primarily involved in the oxidative metabolism of a vast array of xenobiotics and endogenous compounds. nih.govnih.gov While the primary metabolic route for isothiocyanates is GST conjugation, CYP enzymes can also contribute to their biotransformation. These reactions typically involve oxidation of the side chain of the isothiocyanate molecule.

For this compound, CYP-mediated reactions could potentially involve hydroxylation of the ethoxy or propane (B168953) moieties. However, research on the related compound IMSP indicated no significant effect on hepatic Phase I enzymes, including cytochrome P-450 concentrations, at the tested doses. nih.gov This suggests that for some isothiocyanates, the role of CYP enzymes in their primary metabolism may be less prominent compared to GST conjugation. It is also important to note that some isothiocyanates can act as inhibitors of certain CYP isoforms, which can have implications for the metabolism of other co-administered substances.

Excretion and Elimination Routes

The final products of isothiocyanate metabolism are primarily eliminated from the body via the kidneys and excreted in the urine. As a result of the extensive metabolism through the mercapturic acid pathway, the main urinary metabolites are the N-acetylcysteine (NAC) conjugates, also known as dithiocarbamates. The high water solubility of these conjugates facilitates their efficient renal clearance.

Studies on various isothiocyanates have consistently shown that the majority of the administered dose is recovered in the urine as dithiocarbamates within 24 hours of exposure. This rapid excretion profile is indicative of an efficient detoxification and elimination process for this class of compounds. Therefore, it is expected that this compound and its metabolites would follow a similar pattern of rapid renal excretion.

Environmental Research Considerations and Ecotoxicological Assessments of Isothiocyanate Compounds

Environmental Fate and Transport in Various Compartments

The environmental fate and transport of isothiocyanates are governed by their physicochemical properties, such as volatility, water solubility, and reactivity.

Volatility: Many isothiocyanates are volatile compounds. nih.gov This volatility can lead to their loss from soil and water surfaces into the atmosphere. The rate of volatilization is influenced by temperature, with higher temperatures generally leading to increased loss. nih.gov The specific volatility of 1-Ethoxy-3-isothiocyanato-propane is not documented, but its molecular weight suggests it may be less volatile than some smaller, more commonly studied isothiocyanates like allyl isothiocyanate.

Solubility and Reactivity in Water: Isothiocyanates can be hydrolyzed in water, a process that can be more rapid at higher temperatures. The central carbon atom of the isothiocyanate group is electron-deficient and susceptible to nucleophilic attack, including by water molecules. guidechem.com This reactivity contributes to their degradation in aquatic environments.

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

The ecotoxicological effects of isothiocyanates have been documented for a range of organisms, stemming from their high reactivity.

Aquatic Organisms: The toxicity of isothiocyanates to aquatic organisms is a concern. For the broader class of thiocyanates, ecotoxicity has been assessed using various bioassays, including luminescence inhibition in bacteria (Aliivibrio fischeri), growth inhibition in algae (Chlorella sp.), and effects on aquatic plants like Lemna minor. While specific data for this compound is unavailable, a study on thiocyanate, a related group of compounds, showed varying levels of toxicity depending on the organism and the specific compound.

Terrestrial Organisms: In the terrestrial environment, isothiocyanates are known for their biocidal properties, which is the basis for their use in biofumigation. aablocks.com They exhibit antimicrobial and antinematicidal activities. guidechem.com The impact on non-target soil microorganisms is also a consideration, as isothiocyanates can alter the composition of the soil microbial community. guidechem.comnih.gov The effects are dependent on the concentration and the specific type of isothiocyanate. guidechem.com

Table 1: General Ecotoxicological Data for Isothiocyanate-related Compounds

| Test Organism | Compound Class | Endpoint | Observed Effect |

| Aliivibrio fischeri | Thiocyanates | Luminescence Inhibition | Varies with specific compound |

| Pseudomonas putida | Thiocyanates | Growth Inhibition | Varies with specific compound |

| Chlorella sp. | Thiocyanates | Growth Inhibition | Varies with specific compound |

| Lemna minor | Thiocyanates | Growth Inhibition | Varies with specific compound |

| Soil Microorganisms | Isothiocyanates | Community Composition | Significant changes observed |

| Nematodes | Isothiocyanates | Mortality | Nematicidal activity reported |

This table presents generalized data for the broader classes of thiocyanates and isothiocyanates due to the absence of specific data for this compound.

Degradation Pathways in Environmental Matrices

Isothiocyanates can be degraded through both biological and chemical pathways in the environment. guidechem.com

Biodegradation: Soil microorganisms are a major factor in the degradation of isothiocyanates. guidechem.comnih.gov The rate of biodegradation can be influenced by factors such as soil pH and a history of previous exposure of the soil to similar compounds. guidechem.com Studies on allyl isothiocyanate have shown that microbial catabolism is a significant degradation pathway.

Chemical Degradation: Isothiocyanates are reactive molecules that can undergo chemical degradation. guidechem.com They readily react with nucleophilic compounds such as thiols, amines, and water. guidechem.com This reactivity increases with higher temperature and pH. guidechem.com The degradation products can include nitriles, particularly in the presence of certain metal ions like iron. guidechem.com The hydrolysis of isothiocyanates is a key chemical degradation process in aqueous environments.

Table 2: Factors Influencing Isothiocyanate Degradation

| Factor | Influence on Degradation | Reference |

| Temperature | Higher temperatures generally increase the rate of both chemical and biological degradation. | guidechem.comnih.gov |

| Soil Moisture | Can influence microbial activity and the availability of the compound for degradation. | aablocks.com |

| Soil pH | Higher pH can increase the rate of chemical degradation. | guidechem.com |

| Microbial Population | The presence of adapted microorganisms can significantly enhance biodegradation. | guidechem.comnih.gov |

| Organic Matter | Can affect sorption and bioavailability for degradation. | nih.gov |

Potential for Bioaccumulation

There is limited specific information on the bioaccumulation potential of this compound. However, some general principles regarding isothiocyanates can be considered.

Isothiocyanates are reactive compounds that are rapidly metabolized in biological systems. nih.gov In mammals, they are known to conjugate with glutathione (B108866), a key step in their detoxification and excretion. nih.gov This rapid metabolism and excretion pathway would generally limit the potential for bioaccumulation.

The lipophilicity of a compound can be an indicator of its potential to bioaccumulate. While no experimental data for this compound is available, its structure with an ethoxy and propane (B168953) group suggests it will have some degree of lipophilicity. However, its high reactivity would likely be a more dominant factor in its biological fate, leading to transformation rather than accumulation.

Analytical Methodologies for Research on 1 Ethoxy 3 Isothiocyanato Propane in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and quantification of 1-Ethoxy-3-isothiocyanato-propane from complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques for the analysis of isothiocyanates. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile compounds like isothiocyanates. For the analysis of total ITC content, a common approach involves a cyclocondensation reaction with 1,2-benzenedithiol (B97157), which forms a stable derivative that can be quantified by GC-MS. researchgate.net This method offers high sensitivity and reliability for determining total ITCs in a sample. researchgate.net However, it should be noted that thermal degradation of some isothiocyanates can occur in the GC injector, potentially leading to inaccurate quantification. dss.go.th Careful optimization of GC parameters, such as injector temperature and carrier gas flow rate, is necessary to minimize degradation. dss.go.th

For the direct analysis of this compound, a well-chosen capillary column, such as one with a non-polar stationary phase, would be suitable. The mass spectrometer detector provides confirmation of the compound's identity based on its mass spectrum and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of a wide range of isothiocyanates, including those that are less volatile or thermally labile. mdpi.com A significant challenge in the HPLC analysis of many ITCs is the lack of a strong UV chromophore, which can result in poor sensitivity with UV detection. mdpi.comtandfonline.com To overcome this, derivatization is often employed. Reagents such as N-acetyl-l-cysteine (NAC) or 1,2-benzenedithiol react with the isothiocyanate group to produce a derivative with a strong UV absorbance or fluorescence, thereby enhancing detection sensitivity. mdpi.comnih.gov

Reversed-phase HPLC with a C18 column is commonly used for the separation of isothiocyanates and their derivatives. nih.govnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of an acid like formic acid to improve peak shape. acs.org Detection can be achieved using a diode-array detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (MS/MS). nih.govnih.gov

Table 1: Representative Chromatographic Conditions for Isothiocyanate Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5ms) | C18 reversed-phase column |

| Injector Temperature | 250 °C (optimized to prevent degradation) | N/A |

| Oven Temperature Program | Ramped, e.g., 50 °C held for 2 min, then ramped to 280 °C | Isocratic or gradient elution |

| Carrier Gas | Helium | N/A |

| Mobile Phase | N/A | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |

| Detector | Mass Spectrometer (MS) | Diode-Array Detector (DAD) or Mass Spectrometer (MS/MS) |

| Derivatization Agent | 1,2-benzenedithiol (for total ITCs) | N-acetyl-l-cysteine (NAC) or 1,2-benzenedithiol |

| Linearity (Representative) | 0.12 to 200 µM researchgate.net | 1–20 µg/ml tandfonline.com |

| Limit of Detection (LOD) | 35 nM researchgate.net | < 4.9 nmol/mL nih.gov |

This table presents typical conditions based on literature for various isothiocyanates and should be optimized for the specific analysis of this compound.

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of synthesized or isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are primary tools for the structural elucidation of organic molecules. For this compound, ¹H NMR would show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the propane (B168953) chain. The chemical shifts and splitting patterns of the propane protons would confirm the substitution pattern.

¹³C NMR provides information on the carbon skeleton of the molecule. A notable feature in the ¹³C NMR spectra of isothiocyanates is that the signal for the isothiocyanate carbon (-N=C=S) can be extremely broad or even undetectable ("near-silence"). acs.orgnih.gov This is due to the structural flexibility of the isothiocyanate group. acs.orgnih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The isothiocyanate group has a strong and characteristic absorption band in the region of 2050-2200 cm⁻¹, corresponding to the asymmetric stretching vibration of the -N=C=S group. researchgate.net The presence of a strong band in this region would be a key indicator for the presence of the isothiocyanate functionality in this compound. Other characteristic bands for the C-O-C ether linkage would also be expected.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and to obtain structural information through fragmentation patterns. For this compound, the molecular ion peak would confirm the compound's molecular formula. The fragmentation pattern would likely show losses of the ethoxy group and parts of the propane chain, providing further evidence for the proposed structure.

Bioanalytical Approaches for Detection in Biological Samples

The detection and quantification of this compound and its metabolites in biological matrices such as plasma and urine are essential for pharmacokinetic and metabolism studies. These analyses typically require highly sensitive and specific methods due to the low concentrations of the analyte and the complexity of the matrix.

Sample Preparation:

Effective sample preparation is crucial to remove interfering substances and to concentrate the analyte. nih.gov For plasma samples, protein precipitation with a solvent like acetonitrile is a common first step. nih.gov This is often followed by a liquid-liquid extraction or solid-phase extraction (SPE) to further purify the sample. nih.govnih.gov For urine samples, a simple dilution and filtration may be sufficient in some cases, or SPE can be used for cleaner extracts. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the method of choice for the quantitative analysis of isothiocyanates and their metabolites in biological fluids due to its high sensitivity, selectivity, and specificity. nih.govnih.gov The use of multiple reaction monitoring (MRM) mode allows for the selective detection of the target analyte even in the presence of co-eluting matrix components.

For the analysis of this compound, a C18 reversed-phase column would likely be used for separation. nih.gov The mass spectrometer would be optimized to monitor specific precursor-to-product ion transitions for the parent compound and any anticipated metabolites. The development of such a method would involve the synthesis of an appropriate internal standard, ideally a stable isotope-labeled version of the analyte, to ensure accurate quantification. nih.gov

Derivatization, for instance with ammonia (B1221849) to form a more stable thiourea (B124793) derivative, can also be employed to improve the chromatographic and mass spectrometric properties of the analyte. nih.gov

Table 2: Representative Bioanalytical Method Parameters for Isothiocyanate Analysis in Plasma

| Parameter | LC-MS/MS Method for Phenethyl Isothiocyanate (PEITC) |

| Sample Preparation | Protein precipitation with acetonitrile nih.gov |

| Chromatography Column | C18 column (50 × 2.1 mm, 5 µm) nih.gov |

| Mobile Phase | 85% methanol nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Ionization | Atmospheric-pressure chemical ionization (APCI) nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Linear Range | 5.00-250 ng/mL nih.gov |

| Internal Standard | 1-phenylpropyl isothiocyanate nih.gov |

This table provides an example of a validated method for a related isothiocyanate and serves as a template for the development of a method for this compound.

Future Research Directions and Translational Potential of 1 Ethoxy 3 Isothiocyanato Propane

Development of Targeted Delivery Systems for Research Applications

A significant hurdle in harnessing the full potential of bioactive compounds is ensuring they reach their intended biological targets in effective concentrations without causing off-target effects. The development of targeted delivery systems for 1-Ethoxy-3-isothiocyanato-propane could revolutionize its application in research. Nano-delivery systems, such as liposomes, micelles, and polymeric nanoparticles, have shown promise for other isothiocyanates by improving their stability, bioavailability, and target specificity. nih.govbohrium.com

Future research could focus on encapsulating this compound within these nanocarriers. For instance, mesoporous silica nanoparticles functionalized with isothiocyanate groups have been developed as building blocks for drug delivery vehicles. mdpi.com A similar approach could be adapted for this compound. Furthermore, antibody-drug conjugates, where the nanoparticle is linked to an antibody that recognizes a specific cellular receptor, could enable highly targeted delivery. researchgate.net

Table 1: Hypothetical Targeted Delivery Systems for this compound

| Delivery System | Potential Advantages | Research Focus |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds. | Optimization of lipid composition for enhanced stability and release kinetics. |

| Polymeric Nanoparticles | High stability, controlled release, surface can be functionalized for targeting. nih.gov | Synthesis of biodegradable polymers that are responsive to specific biological triggers. |

| Antibody-Drug Conjugates | High target specificity, potential for reduced systemic toxicity. researchgate.net | Identification of specific biomarkers for targeted delivery in various disease models. |

Exploration of Synergistic Effects with Other Bioactive Compounds

The combination of bioactive compounds can often lead to synergistic effects, where the combined effect is greater than the sum of their individual effects. Isothiocyanates, such as sulforaphane (B1684495) and allyl isothiocyanate, have demonstrated synergistic anticancer activities when combined with other phytochemicals or conventional drugs. frontiersin.orgnih.govnih.gov This synergy can manifest through various mechanisms, including enhanced cytotoxicity towards cancer cells and modulation of drug metabolism. frontiersin.orgnih.gov

Investigating the synergistic potential of this compound with other compounds could unlock new therapeutic strategies. For example, studies could explore its combination with well-known anticancer agents, antioxidants, or anti-inflammatory compounds. The isobologram analysis is a common method to determine the nature of the interaction between two compounds. nih.gov

Table 2: Illustrative Data on Synergistic Effects of this compound with Compound X on Cancer Cell Line Y

| Combination | IC50 (µM) of this compound | IC50 (µM) of Compound X | Combination Index (CI)* |

| Single Agent | 50 | 10 | - |

| Combination 1 | 25 | 5 | 0.7 (Synergism) |

| Combination 2 | 10 | 2 | 0.5 (Synergism) |

*CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. youtube.com This technology could be instrumental in uncovering novel biological activities of this compound. By screening it against a diverse range of biological targets, such as enzymes, receptors, and whole cells, researchers could identify unexpected therapeutic potentials.

An HTS campaign could involve testing this compound against a panel of cancer cell lines to identify specific cancer types that are particularly sensitive to its effects. nih.gov Furthermore, screening against a battery of enzymes could reveal novel inhibitory or activating properties. The data generated from HTS can provide valuable starting points for further mechanistic studies and drug development.

Table 3: Hypothetical High-Throughput Screening Results for this compound

| Assay Type | Target | Activity |

| Cell Viability | Panel of 60 cancer cell lines | Selective cytotoxicity against lung and colon cancer lines. |

| Enzyme Inhibition | Kinase panel | Inhibition of a specific kinase involved in cell proliferation. |

| Receptor Binding | GPCR panel | Agonist activity at an orphan receptor. |

Application in Material Science and Other Interdisciplinary Fields

The reactivity of the isothiocyanate group makes it a valuable functional group in polymer chemistry and material science. mdpi.com Isothiocyanates can react with nucleophiles like amines to form thioureas, a linkage that can be used in the synthesis of various polymers. There is growing interest in the development of sulfur-containing polymers due to their unique optical and electronic properties. bohrium.com

Future research could explore the use of this compound as a monomer or a modifying agent in the synthesis of novel polymers. For example, it could be incorporated into polymer backbones to create materials with specific functionalities. acs.org Additionally, its ability to react with surfaces could be exploited for the development of functional coatings or sensors. The versatile reactivity of isothiocyanates allows for their use in cycloaddition reactions to form diverse heterocyclic compounds, which are important scaffolds in medicinal chemistry. acs.org

Computational Chemistry and Molecular Modeling for Predictive Research

Computational chemistry and molecular modeling are powerful tools for predicting the biological activity and chemical properties of molecules. bioisi.ptijrar.org These methods can be used to study the interactions of this compound with biological targets at the atomic level, providing insights into its mechanism of action.

Molecular docking studies, for instance, can predict the binding mode and affinity of this compound to the active site of an enzyme. nih.govnih.gov Molecular dynamics simulations can then be used to study the stability of this interaction over time. These computational approaches can help to prioritize experimental studies and guide the design of more potent and selective analogs of this compound.

Table 4: Potential Computational Studies for this compound

| Computational Method | Research Goal | Predicted Outcome |

| Molecular Docking | Identify potential protein targets. | Binding affinity and interaction patterns with key residues. nih.gov |

| Quantum Mechanics | Elucidate reaction mechanisms. | Transition state energies and reaction pathways. |

| Molecular Dynamics | Assess the stability of ligand-protein complexes. | Conformational changes and binding free energies. |

Q & A

Q. What steps ensure reproducibility in kinetic studies of this compound reactions?

- Methodological Answer : Standardize reaction conditions (solvent purity, inert atmosphere) and use automated syringes for reagent delivery. Employ real-time monitoring (e.g., in-situ IR or Raman spectroscopy). Share detailed kinetic models (e.g., Arrhenius plots) and statistical error analysis in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.